molecular formula C13H12FN3O B13674713 3-Amino-5-(4-fluorobenzyl)picolinamide

3-Amino-5-(4-fluorobenzyl)picolinamide

Katalognummer: B13674713
Molekulargewicht: 245.25 g/mol
InChI-Schlüssel: RQCFZUIJTLCTBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-(4-fluorobenzyl)picolinamide is a chemical compound that belongs to the class of picolinamides It features an amino group at the 3-position and a 4-fluorobenzyl group at the 5-position on the picolinamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(4-fluorobenzyl)picolinamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be crucial to maximize yield and minimize costs.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-(4-fluorobenzyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-5-(4-fluorobenzyl)picolinamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-5-(4-fluorobenzyl)picolinamide involves its interaction with specific molecular targets. For instance, in antifungal research, picolinamide derivatives have been shown to inhibit the lipid-transfer protein Sec14p, which is crucial for fungal cell viability . The compound binds to the active site of Sec14p, disrupting its function and leading to antifungal effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 4-fluorobenzyl group, which can impart distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Eigenschaften

Molekularformel

C13H12FN3O

Molekulargewicht

245.25 g/mol

IUPAC-Name

3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxamide

InChI

InChI=1S/C13H12FN3O/c14-10-3-1-8(2-4-10)5-9-6-11(15)12(13(16)18)17-7-9/h1-4,6-7H,5,15H2,(H2,16,18)

InChI-Schlüssel

RQCFZUIJTLCTBB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CC2=CC(=C(N=C2)C(=O)N)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.